molecular formula C20H12ClFO4 B14977089 3-[(2-chloro-4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2-chloro-4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Katalognummer: B14977089
Molekulargewicht: 370.8 g/mol
InChI-Schlüssel: QFTBLPQJXRYREL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a xanthene core substituted with a hydroxy group and a methoxy group attached to a chlorofluorophenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the xanthene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This can be achieved through selective hydroxylation reactions.

    Attachment of the chlorofluorophenyl group: This step often involves nucleophilic substitution reactions where the chlorofluorophenyl group is introduced using suitable reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(2-Chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(2-chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.

    Erlotinib: Another tyrosine kinase inhibitor with similar applications.

    Lapatinib: Used in the treatment of breast cancer.

Uniqueness

3-[(2-Chloro-4-fluorophenyl)methoxy]-1-hydroxy-9H-xanthen-9-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a xanthene core with a chlorofluorophenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C20H12ClFO4

Molekulargewicht

370.8 g/mol

IUPAC-Name

3-[(2-chloro-4-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12ClFO4/c21-15-7-12(22)6-5-11(15)10-25-13-8-16(23)19-18(9-13)26-17-4-2-1-3-14(17)20(19)24/h1-9,23H,10H2

InChI-Schlüssel

QFTBLPQJXRYREL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)F)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.